Product packaging for Escholtzine(Cat. No.:CAS No. 4040-75-9)

Escholtzine

Cat. No.: B1203538
CAS No.: 4040-75-9
M. Wt: 323.3 g/mol
InChI Key: PGINMPJZCWDQNT-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Escholtzine (CAS 4040-75-9) is a quaternary benzylisoquinoline alkaloid found in the California poppy ( Eschscholzia californica ) and is one of the plant's most abundant compounds . This plant is traditionally used for its sedative and anxiolytic properties, and the biological effects are primarily attributed to its alkaloid content, including this compound . Research into its mechanism of action suggests that this compound and related California poppy alkaloids may function as modulators of GABA A receptors, which are critical ligand-gated chloride channels in the central nervous system . Studies on commercial products have quantified the presence of this compound, confirming its status as a major active constituent . Furthermore, in vitro permeability studies using Caco-2 cell models have indicated that this compound is highly permeable, suggesting a strong potential for intestinal absorption . This compound is typically supplied as a salt of perchloric acid . This product is sold as a laboratory reference material for diagnostic and research applications. It is not certified for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO4 B1203538 Escholtzine CAS No. 4040-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4040-75-9

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(1S,12S)-23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene

InChI

InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3/t14-,15-/m0/s1

InChI Key

PGINMPJZCWDQNT-GJZGRUSLSA-N

SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4

Isomeric SMILES

CN1[C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC6=C(C=C25)OCO6)OCO4

Canonical SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4

Synonyms

crychine

Origin of Product

United States

Natural Occurrence and Phytochemical Context of Escholtzine

Biological Sources of Escholtzine

This compound is primarily isolated from specific plant species and is found in varying concentrations throughout the plant's structure.

Primary Plant Species: Eschscholzia californica (California Poppy)

The principal botanical source of this compound is the California poppy, scientifically known as Eschscholzia californica. This herbaceous plant, a member of the Papaveraceae family, is native to the United States and Mexico. It is recognized for its vibrant flowers and has been a subject of phytochemical research due to its rich alkaloid content. researchgate.net this compound is one of the main alkaloids found in this plant, contributing to its chemical profile. researchgate.net The presence of this compound has also been noted in other species, such as Cryptocarya chinensis. nih.gov

Co-occurrence with Related Alkaloids in Eschscholzia Species

This compound does not occur in isolation within Eschscholzia species. It is part of a complex mixture of benzylisoquinoline alkaloids (BIAs). These alkaloids share a common biosynthetic pathway originating from the amino acid L-tyrosine.

The major alkaloids that are consistently found alongside this compound in Eschscholzia californica include:

Californidine (B190724) : Another prominent pavine (B1216701) alkaloid. researchgate.net

Protopine (B1679745) : A protopine alkaloid. researchgate.net

Allocryptopine (B104922) : Another protopine alkaloid. researchgate.net

Sanguinarine : A benzophenanthridine alkaloid, mainly found in the roots.

Chelerythrine : Another benzophenanthridine alkaloid, also concentrated in the roots.

N-methyllaurotetanine : An aporphine (B1220529) alkaloid. researchgate.net

Caryachine : A pavine alkaloid. researchgate.net

The specific composition and concentration of these alkaloids can differ based on the plant's developmental stage, environmental conditions, and the specific tissue being analyzed.

**Table 1: Major Alkaloids Co-occurring with this compound in *Eschscholzia californica***

Alkaloid Class Compound Name Primary Location in Plant
Pavine This compound Aerial Parts
Pavine Californidine Aerial Parts
Protopine Protopine Aerial Parts & Roots
Protopine Allocryptopine Aerial Parts & Roots researchgate.net
Benzophenanthridine Sanguinarine Roots
Benzophenanthridine Chelerythrine Roots
Aporphine N-methyllaurotetanine Aerial Parts researchgate.net
Pavine Caryachine Aerial Parts researchgate.net

Ecological Role and Evolutionary Significance of this compound in Flora

The production of this compound and other alkaloids is not coincidental; it serves distinct ecological functions that are crucial for the plant's survival and evolutionary success.

Role in Plant Defense Mechanisms

Alkaloids, including this compound, are a key component of the plant's chemical defense system against various threats. These secondary metabolites can deter herbivores due to their toxicity or unpalatability. The presence of a diverse array of alkaloids in different plant tissues suggests a sophisticated defense strategy. For instance, the accumulation of pavine-type alkaloids like this compound in the aerial parts may protect the photosynthetically active tissues from insect herbivores. Meanwhile, the concentration of different alkaloids, such as sanguinarine, in the roots provides defense against soil-borne pathogens and herbivores. This differential distribution implies that these compounds have evolved to target different types of attackers in various parts of the plant. The production of these defensive compounds can be constitutive (always present) or induced upon attack. wikipedia.org

Chemoecological Interactions

The ecological role of this compound extends to mediating interactions with other organisms in the ecosystem. The chemical profile of a plant, including its alkaloid content, influences which herbivores will feed on it and which will avoid it. This selective pressure can shape the evolution of both the plant and the herbivore communities.

Furthermore, some plants release volatile organic compounds (VOCs) when attacked, which can act as signals to warn nearby plants of a threat or to attract the natural enemies of the herbivores, an indirect defense mechanism. wikipedia.org While the specific role of this compound in releasing such volatiles has not been fully elucidated, the complex mixture of alkaloids in the California poppy likely contributes to a wide range of chemoecological interactions. These interactions are vital for the plant's ability to compete with other plants, deter pests, and ensure its reproductive success.

Biosynthetic Pathways and Regulation of Escholtzine Production

Elucidation of the Benzylisoquinoline Alkaloid (BIA) Biosynthetic Framework

The biosynthesis of Escholtzine is rooted in the well-established Benzylisoquinoline Alkaloid (BIA) pathway, a complex network responsible for producing a wide array of structurally diverse alkaloids. nih.govresearchgate.net This pathway commences with the amino acid L-tyrosine, which undergoes a series of enzymatic reactions to form the central precursor, (S)-norcoclaurine. From (S)-norcoclaurine, the pathway branches out, leading to the synthesis of various classes of BIAs, including pavine (B1216701) alkaloids like this compound. nih.govresearchgate.net

The initial steps involve the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed step in BIA biosynthesis. Subsequent modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the critical branch-point intermediate, (S)-reticuline. (S)-reticuline serves as a precursor for a multitude of BIA skeletons, including those of the pavine type. nih.govresearchgate.net

The BIA pathway is characterized by its compartmentalization across different cell types and the involvement of various enzyme families. researchgate.net This intricate organization highlights the complexity of regulating the flow of intermediates toward specific alkaloid classes.

Specific Steps and Enzyme Systems in Pavine Alkaloid Biosynthesis Leading to this compound

The conversion of the central intermediate (S)-reticuline to pavine alkaloids like this compound involves a series of specific enzymatic transformations. While the complete pathway to this compound has not been fully elucidated, key enzymatic steps have been identified. nih.govresearchgate.net

Identified Enzymatic Transformations

The biosynthesis of pavine alkaloids from (S)-reticuline is believed to proceed through an intramolecular C-C phenol (B47542) coupling reaction. One of the key enzyme families implicated in BIA biosynthesis is the berberine (B55584) bridge enzyme (BBE) family. While BBE itself catalyzes the formation of a berberine bridge in protoberberine alkaloid synthesis, homologous enzymes are thought to be involved in the cyclization reactions leading to other BIA skeletons.

A crucial step in the biosynthesis of some BIAs is N-methylation, catalyzed by N-methyltransferases (NMTs). A pavine N-methyltransferase (PavNMT) has been characterized from Thalictrum flavum, which shows a preference for pavine substrates. This enzyme is responsible for the N-methylation of the pavine scaffold, a key modification in the formation of certain pavine alkaloids.

The following table summarizes some of the key enzymes and their roles in the broader BIA pathway leading to pavine alkaloids.

EnzymeAbbreviationFunction
Norcoclaurine synthaseNCSCatalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.
(S)-norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine.
(S)-coclaurine N-methyltransferaseCNMTN-methylates (S)-coclaurine.
(S)-N-methylcoclaurine 3'-hydroxylaseNMCH/CYP80BHydroxylates the 3' position of (S)-N-methylcoclaurine.
(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTMethylates the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine to form (S)-reticuline.
Berberine bridge enzyme-like enzymesBBE-likeBelieved to be involved in the oxidative cyclization to form the pavine skeleton.
Pavine N-methyltransferasePavNMTCatalyzes the N-methylation of the pavine ring structure.

Uncharacterized Enzymatic Steps and Research Gaps

Despite the progress made, significant gaps remain in our understanding of this compound biosynthesis. The specific enzymes that catalyze the conversion of (S)-reticuline to the pavine skeleton in Eschscholzia californica have not yet been definitively identified. nih.govresearchgate.net The broken lines in many published BIA pathway diagrams for California poppy indicate these uncharacterized steps. nih.govresearchgate.net

Further research is needed to isolate and characterize the specific oxidoreductases, likely belonging to the cytochrome P450 family, and other enzymes responsible for the unique cyclization and tailoring reactions that lead to the formation of this compound and other pavine alkaloids. nih.govresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic and molecular level, ensuring its synthesis in specific tissues and under particular conditions. This regulation primarily occurs at the level of gene transcription, involving a complex interplay of transcription factors and the expression of enzyme-encoding genes. plos.org

Transcriptional Regulation Mechanisms

The expression of BIA biosynthetic genes is controlled by various transcription factors (TFs), which are key regulators of gene expression. Several families of TFs, including WRKY, basic helix-loop-helix (bHLH), and APETALA2/ethylene-responsive factor (AP2/ERF), have been implicated in the regulation of BIA biosynthesis.

In Eschscholzia californica, the expression of BIA biosynthetic genes can be induced by signaling molecules like methyl jasmonate (MeJA), a plant hormone involved in defense responses. nih.gov This suggests that this compound production may be part of the plant's defense strategy. The promoters of many BIA pathway genes contain specific DNA sequences called cis-elements, such as the W-box, which are binding sites for WRKY transcription factors. plos.org The binding of these TFs to the promoter regions of biosynthetic genes can either activate or repress their transcription. plos.org

Studies have shown that the heterologous expression of certain WRKY transcription factors can modulate the biosynthesis of BIAs in California poppy cells, leading to increased accumulation of various alkaloids. This highlights the potential for metabolic engineering of BIA pathways through the manipulation of these regulatory proteins.

Gene Families and Enzyme-Encoding Genes Involved (e.g., Cytochrome P450s)

The enzymes responsible for the various steps in this compound biosynthesis are encoded by specific gene families. Cytochrome P450 monooxygenases (CYP450s) are a large and diverse family of enzymes that play a crucial role in the hydroxylation and other oxidative reactions characteristic of BIA metabolism. Several CYP450s have been identified in the BIA pathway, such as (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B family) and corytuberine (B190840) synthase (CYP80G2), which is involved in aporphine (B1220529) alkaloid biosynthesis. capes.gov.br It is highly probable that specific, yet-to-be-identified CYP450s are responsible for the key oxidative cyclization step that forms the pavine skeleton. nih.govresearchgate.net

Other important gene families include the O-methyltransferases (OMTs) and N-methyltransferases (NMTs), which are responsible for the methylation steps that add diversity to the BIA structures. The identification and characterization of the full complement of genes encoding these enzymes in Eschscholzia californica will be crucial for a complete understanding of this compound biosynthesis. The availability of the draft genome sequence of California poppy has provided a valuable resource for mining for these candidate genes. researchgate.net

Precursor Incorporation Studies in this compound Biosynthesis

The elucidation of biosynthetic pathways for complex plant secondary metabolites like this compound has historically relied on precursor incorporation studies. This methodology involves feeding a plant or cell culture with a labeled version of a suspected precursor molecule—often labeled with isotopes such as ¹⁴C, ¹³C, or ³H—and then tracking the label's presence in the final product. researchgate.netoup.comeolss.net Such tracer studies have been fundamental in mapping the intricate network of reactions that constitute benzylisoquinoline alkaloid (BIA) biosynthesis. researchgate.net

While the complete enzymatic sequence leading to this compound remains partially uncharacterized, precursor studies have firmly established the identity of its core metabolic antecedents. The entire BIA pathway originates from the amino acid L-tyrosine. Through a series of well-defined enzymatic steps, L-tyrosine is converted into the central branch-point intermediate, (S)-reticuline, which serves as the universal precursor for a vast array of BIA structural types, including the pavine alkaloids.

The biosynthetic route to (S)-reticuline has been confirmed through extensive precursor feeding experiments in various plant species. These studies were crucial in revising earlier hypotheses and establishing that dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine, condense to form (S)-norcoclaurine. A sequence of subsequent methylation and hydroxylation reactions, catalyzed by specific O-methyltransferases, N-methyltransferase, and a cytochrome P450 monooxygenase, converts (S)-norcoclaurine into (S)-reticuline.

From the crucial juncture of (S)-reticuline, metabolic pathways diverge to produce different alkaloid skeletons. For instance, the berberine bridge enzyme (BBE) acts on (S)-reticuline to form (S)-scoulerine, the precursor to protoberberine and benzophenanthridine alkaloids. It is hypothesized that a different, and as-of-yet unidentified, set of enzymes catalyzes the oxidative cyclization of an (S)-reticuline-like molecule to form the characteristic bridged, bicyclic structure of pavine alkaloids like this compound.

Although radiolabeling has been used to propose the general BIA biosynthetic map, detailed research findings from precursor incorporation studies that specifically quantify the conversion of labeled (S)-reticuline into this compound are not extensively documented in scientific literature. The enzymes governing this specific branch of the pavine pathway in Eschscholzia californica have not been identified.

The table below outlines the established precursors and key intermediates in the formation of (S)-reticuline, the confirmed antecedent to this compound. This sequence has been elucidated through numerous precursor incorporation studies.

Table 1: Established Precursors in the Biosynthesis of (S)-Reticuline

Precursor/IntermediateRole in BiosynthesisConfirmation Method
L-Tyrosine The primary amino acid starting material for the entire pathway.Tracer Studies
Dopamine & 4-HPAA Derived from L-Tyrosine; condense to form the benzylisoquinoline core.Tracer Studies
(S)-Norcoclaurine The first benzylisoquinoline alkaloid formed; product of the condensation reaction.Isotope Labeling Studies
(S)-Coclaurine Formed by the O-methylation of (S)-norcoclaurine.Isotope Labeling Studies
(S)-N-Methylcoclaurine Formed by the N-methylation of (S)-coclaurine.Isotope Labeling Studies
(S)-Reticuline The central branch-point intermediate; formed by hydroxylation and subsequent O-methylation. It is the direct precursor to the pavine alkaloid skeleton.Isotope Labeling Studies

Synthetic Chemistry Approaches Towards Escholtzine and Its Analogs

Total Synthesis Strategies for the Escholtzine Core Structure

The total synthesis of pavine (B1216701) alkaloids like this compound hinges on the effective construction of the characteristic dibenzo[b,f]azabicyclo[3.3.1]nonane core. Synthetic strategies are planned using retrosynthetic analysis, which deconstructs the target molecule into simpler, attainable precursors.

The primary retrosynthetic disconnection for the pavine skeleton involves the cleavage of one of the bonds forming the central bridged ring system. This approach simplifies the complex tetracyclic structure back to a more accessible 1-benzyl-tetrahydroisoquinoline (THIQ) intermediate. The THIQ core is a common precursor for a vast array of benzylisoquinoline alkaloids and its synthesis is well-established. acs.org

Further disconnection of the THIQ intermediate typically follows one of two classical pathways:

Pictet-Spengler Reaction: This involves disconnecting the bond between the nitrogen atom and the C-1 carbon, leading back to a β-phenylethylamine and an aldehyde. This reaction is a cornerstone of isoquinoline (B145761) alkaloid synthesis. nih.gov

Bischler-Napieralski Reaction: This approach involves the disconnection of the N-C1 bond and the adjacent C8a-C1 bond, leading to a β-phenylethylamide. This amide is then cyclized to a 3,4-dihydroisoquinoline, which is subsequently reduced to the target THIQ. acs.org

A crucial step in pavine synthesis is the formation of the second bridge (the C-C bond between the benzyl (B1604629) ring and the isoquinoline core). A key strategy for this transformation is an intramolecular radical cyclization of a suitably functionalized 1-benzylisoquinoline (B1618099) derivative.

Modern synthetic chemistry has introduced several methodological improvements to the classical routes for constructing the this compound core, enhancing efficiency and control over stereochemistry.

Radical Cyclization for Pavine Core Formation: A significant advance is the use of a one-pot aryl radical cyclization to form the pavine skeleton. The treatment of a 1-(2'-bromobenzyl)isoquinoline methiodide with a radical initiator like AIBN and a reagent such as tributyltin hydride (Bu₃SnH) can induce an efficient cyclization to yield the complete tetracyclic pavine structure. This method was successfully applied in the total synthesis of (±)-argemonine, a pavine alkaloid structurally related to this compound.

Advanced Pictet-Spengler Reactions: While the Pictet-Spengler reaction is a classic method, recent innovations have greatly increased its utility. For instance, the regioselectivity of the cyclization with dopamine (B1211576) derivatives can be controlled by the choice of solvent; apolar solvents can favor the formation of ortho-oxygenated products, which are often difficult to access otherwise. Furthermore, organocatalytic enantioselective versions of the Pictet-Spengler reaction have been developed, allowing for the synthesis of chiral THIQ precursors with high enantiomeric excess (e.g., 86–92% ee).

Bischler-Napieralski Reaction Variants: The Bischler-Napieralski reaction remains a fundamental tool for isoquinoline synthesis. An "interrupted" version of this reaction has been developed using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine, which can lead to the formation of spirocyclic indolines in excellent yield (up to quantitative), showcasing the versatility of these cyclization strategies. researchgate.net

Use of Reissert Compounds: The preparation of the 1-benzylisoquinoline precursors required for the final cyclization can be optimized through the use of Reissert compounds (2-acyl-1,2-dihydroisoquinoline-1-carbonitriles). Alkylation of the Reissert anion with a benzyl halide provides a high-yielding route to the necessary substituted 1-benzylisoquinoline backbone.

Key Retrosynthetic Disconnections

Semi-Synthesis of this compound from Related Alkaloids

Semi-synthesis, which uses a readily available natural product as a starting material for chemical modification, is a highly attractive strategy. This compound co-occurs in Eschscholzia californica with other pavine alkaloids, most notably californidine (B190724), which is often found in greater abundance. The structural similarity between these compounds—differing primarily in the substitution patterns on the aromatic rings (e.g., hydroxyl vs. methoxy (B1213986) groups) or the N-methyl group—makes them ideal candidates for interconversion.

Key chemical transformations applicable to the semi-synthesis of pavine alkaloids include:

N-Demethylation: The tertiary amine of the pavine skeleton can be demethylated to a secondary amine. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN) followed by hydrolysis, has been successfully applied to the pavine alkaloid eschscholtzidine, converting it to noreschscholtzidine in two steps with yields of 80% and 82%, respectively. Other methods using chloroformate reagents are also effective.

N-Methylation: Conversely, secondary amine precursors can be methylated to form the tertiary amine found in this compound, often using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).

O-Methylation and O-Demethylation: The phenolic hydroxyl and methoxy groups on the aromatic rings can be interconverted. Standard phenolic methylation (e.g., using diazomethane (B1218177) or dimethyl sulfate) or demethylation (e.g., using BBr₃) could be used to convert an alkaloid like californidine into this compound or another analog.

These semi-synthetic approaches can provide efficient access to less abundant alkaloids or novel derivatives from more plentiful natural precursors.

Design and Synthesis of this compound Derivatives and Analogs

The creation of this compound derivatives and analogs is driven by the need to understand how specific structural features influence biological activity.

Synthetic efforts typically focus on modifying three key areas of the this compound molecule:

Aromatic Ring Substitution: Altering the number and position of methoxy, hydroxyl, or methylenedioxy groups on the two aromatic rings (rings A and D) is a common strategy. This can be achieved through total synthesis by starting with differently substituted phenylacetic acid and phenylethylamine precursors. The synthesis of the pavine alkaloid (±)-argemonine, which has a different oxygenation pattern than this compound, exemplifies this approach.

Nitrogen Atom Modification: The tertiary amine is a prime target for modification. As discussed, N-demethylation provides the corresponding N-norpavine secondary amine. This secondary amine can then be re-alkylated with various groups other than methyl to produce a wide range of N-substituted analogs.

Quaternization: The nitrogen can be further alkylated to form a quaternary ammonium (B1175870) salt, such as the naturally occurring 6S,12S-neocaryachine-7-O-methyl ether N-metho salt.

These modifications allow for a systematic exploration of the pharmacophore of pavine alkaloids.

Ultimately, the choice between total and semi-synthesis depends on the availability of starting materials, the desired structural complexity, and the required scale of production.

Molecular and Cellular Pharmacology of Escholtzine Non Human, Mechanistic

Interaction with Nucleic Acid Structures

Non-canonical DNA structures, such as G-quadruplexes (G4) and i-motifs, are four-stranded arrangements found in specific regions of the genome, including telomeres and gene promoters. mdpi.com Their formation can influence key cellular processes like transcription and replication, making them attractive targets for therapeutic agents. The interaction of small molecules with these structures can lead to their stabilization or destabilization, thereby modulating gene expression. rsc.org

Studies have investigated the interaction between escholtzine and non-canonical DNA structures. Using the method of circular dichroism, the melting temperatures of DNA structures forming G-quadruplexes and i-motifs were measured both in the absence and presence of this compound. muni.cz Further analysis of the affinity of this compound for these DNA structures was conducted through competitive dialysis. muni.cz These investigations aim to determine if this compound can bind to and potentially stabilize or destabilize these secondary DNA conformations. While detailed binding affinities and stabilization effects are part of ongoing research, initial studies confirm that interactions do occur. muni.cz For comparison, a related protoberberine alkaloid, escholidine, has been shown to notably stabilize antiparallel G-quadruplex structures.

The characterization of ligand-DNA interactions typically employs a combination of spectroscopic techniques and computational modeling. Methods like fluorescence spectroscopy can detect interactions through the quenching of the ligand's natural fluorescence upon binding to DNA. Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to observe conformational changes in the DNA structure and to identify the specific binding sites of the ligand, such as external loop binding.

Molecular docking experiments provide a three-dimensional model of the complex, suggesting the preferred orientation and binding mode of the alkaloid to the DNA structure. For the related alkaloid escholidine, fluorescence titration experiments suggested a binding stoichiometry of 4:1 or 5:1 (alkaloid to DNA), which was interpreted as one strong interaction at a primary binding site and several weaker, non-specific interactions. While these specific detailed analyses for this compound are not as extensively published, the methodologies represent the standard approach for characterizing such interactions.

Binding to G-quadruplex and i-motif DNA

Modulation of Enzyme Activities

This compound has been demonstrated to interact with key enzyme systems, particularly the cytochrome P450 family, which is crucial for the metabolism of a vast array of xenobiotics and endogenous compounds. mdpi.com

Inhibition and induction of CYP enzymes are significant mechanisms underlying many drug-drug interactions. mdpi.com Inhibition can lead to increased plasma levels of co-administered drugs, potentially causing toxicity, while induction can accelerate drug metabolism, leading to reduced efficacy. evotec.com

Research has shown that this compound is an inhibitor of several major CYP isoforms. Specifically, it exhibits time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19. Time-dependent inhibition suggests that this compound may be a mechanism-based inactivator, where the molecule is converted by the enzyme into a reactive metabolite that then irreversibly binds to the enzyme. An IC50 shift ratio greater than 2 is indicative of this type of inhibition. Furthermore, this compound has been identified as a reversible inhibitor of CYP2D6.

In addition to inhibition, this compound can also induce the activity of certain CYP enzymes. This occurs through the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism. Activation of PXR by this compound leads to an increased expression of CYP3A4 and CYP1A2 mRNA and subsequently, their enzymatic activity.

Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Enzymes by this compound This table is interactive. You can sort and filter the data.

CYP Isoform Type of Inhibition IC50 Value (µM) Source
CYP3A4 Time-Dependent 3.0
CYP2C9 Time-Dependent >2 (IC50 shift ratio)
CYP2C19 Time-Dependent 0.4

To explore the broader pharmacological profile of this compound, research has extended to other enzyme targets based on the activity of structurally related alkaloids. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Similarly, lipoxygenases (LOX) are involved in inflammatory pathways.

Studies on alkaloids from Eschscholzia californica have identified some with inhibitory activity against these enzymes. However, when this compound itself was tested for its ability to inhibit human acetylcholinesterase (HuAChE) and human butyrylcholinesterase (HuBuChE), it was found to be inactive. This finding suggests that the structural requirements for AChE/BuChE inhibition are specific and not met by this compound, distinguishing its activity profile from other alkaloids in the same plant. The activity of related alkaloids against enzymes like lipoxygenase indicates a potential, yet unexplored, area of research for this compound.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction

Receptor Binding and Modulation (Mechanistic Studies)

The interaction of this compound with cellular receptors provides insight into its potential physiological effects. While extracts of Eschscholzia californica have been shown to bind to serotonin (B10506) 5-HT1A receptors, further investigation revealed that this activity was primarily due to the aporphine (B1220529) alkaloid N-methyllaurotetanine, not this compound. researchgate.net Similarly, while the plant is traditionally used for sedative effects, potentially implicating GABA-A receptors, studies suggest that direct binding of major alkaloids like this compound to these receptors is not the primary mechanism of action.

A significant mechanistic finding is the ability of this compound to activate the pregnane X receptor (PXR). PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and upregulating the expression of genes involved in their detoxification and elimination, most notably CYP enzymes like CYP3A4. The activation of PXR by this compound is a direct molecular mechanism that leads to the induction of metabolic enzymes, as detailed in the section above. This interaction underscores a key aspect of this compound's cellular pharmacology.

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Interactions (in vitro/recombinant systems)

The sedative and anxiolytic properties of Eschscholzia californica (California poppy) extracts have led to the hypothesis that its constituent alkaloids may interact with the GABAergic system. In vitro studies on whole extracts have suggested that certain alkaloids promote the binding of the neurotransmitter GABA to its receptors. However, research on purified alkaloids has focused on compounds other than this compound.

A key in vitro study using electrophysiological techniques on recombinant GABAA receptors investigated the effects of several E. californica alkaloids, including protopine (B1679745), α-allocryptopine, N-methyllaurotetanine (NMT), and reticuline. This research identified (S)-reticuline as a positive allosteric modulator at the α3β2γ2 and α5β2γ2 isoforms of GABAA receptors, suggesting it contributes to the depressant properties of the plant extract. Notably, this compound was not among the purified alkaloids tested in these specific electrophysiological studies, and direct data on its interaction with GABAA receptor isoforms in recombinant systems is not detailed in the available scientific literature. While some alkaloids from the plant act as weak stimulators of GABAA receptor agonist binding in the rat brain, specific actions of this compound at this receptor remain to be fully elucidated in vitro.

Serotonin Receptor (e.g., 5-HT1A, 5-HT7) Binding Profiles

The serotonergic system is another significant target for the alkaloids found in Eschscholzia californica. In vitro studies demonstrated that a 70% ethanol (B145695) extract of the plant was capable of binding to both 5-HT1A and 5-HT7 serotonin receptors. longecity.orgmedcraveonline.com

To identify the active constituents, a subsequent investigation isolated and tested several pure alkaloids from the extract, including this compound, californidine (B190724), N-methyllaurotetanine (NMT), caryachine, and O-methylcaryachine. The results of the radioligand-binding assay indicated that the observed activity at the 5-HT1A receptor was significantly, at least in part, attributable to the aporphine alkaloid N-methyllaurotetanine. NMT demonstrated the most potent inhibition of the radioligand [³H]8-OH-DPAT binding, with a reported EC₅₀ value of 155 nM and a Kᵢ of 85 nM. While this compound was part of the tested compound series, specific binding affinity data (EC₅₀ or Kᵢ values) for its interaction with 5-HT1A or 5-HT7 receptors are not explicitly provided in the referenced studies, which emphasize the primary role of NMT.

Cellular Pathways and Biological Processes (in vitro/non-human models)

Influence on Cellular Signaling Cascades

This compound has been shown to interact with key cellular pathways, particularly those involved in xenobiotic metabolism. In vitro studies focusing on the modulation of cytochrome P450 (CYP) enzymes demonstrated that this compound exhibits time-dependent inhibition of several major isoforms. Specifically, it was found to inhibit CYP3A4, CYP2C9, and CYP2C19. Time-dependent inhibition suggests that this compound or one of its metabolites may form a covalent bond or a stable complex with the enzyme, leading to a more prolonged inactivation.

Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Isoforms by this compound
CYP450 IsoformType of Inhibition Exhibited by this compoundReference
CYP3A4Time-dependent
CYP2C9Time-dependent
CYP2C19Time-dependent

Furthermore, studies on E. californica extracts and their alkaloids have shown significant activation of the pregnane X receptor (PXR). This nuclear receptor is a key regulator of drug-metabolizing enzymes and transporters. Its activation by the plant's alkaloids resulted in an increased expression of mRNA and enhanced activity of CYP3A4 and CYP1A2.

The binding activity of related alkaloids to the 5-HT1A receptor also implies a potential influence on its downstream signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, typically inhibits adenylate cyclase activity, thereby affecting intracellular cyclic AMP (cAMP) levels and downstream signaling pathways.

Mechanisms of Cytotoxicity (if applicable and non-human clinical)

Direct and specific research detailing the mechanisms of cytotoxicity for purified this compound in non-human in vitro models is limited in the reviewed literature. While studies have investigated the cytotoxic potential of whole extracts or other constituent alkaloids of Eschscholzia californica, specific data for this compound is not consistently reported.

For context, other alkaloids from the plant have been assessed. For instance, protopine was evaluated in a human placental cell line (BeWo b30) and showed only minimal cytotoxic potential at high concentrations. Sanguinarine, another benzophenanthridine alkaloid found in the plant, is known to possess cytotoxic activity. A comprehensive study that evaluated an ethanol extract, various fractions, and the major alkaloids of E. californica (including this compound) for their effects on CYP enzymes and P-glycoprotein did not detail cytotoxic outcomes for this compound in its abstract. Therefore, while the potential for cytotoxicity exists within the chemical class, specific mechanisms and effective concentrations for this compound have not been clearly established.

Structure Activity Relationship Sar Studies of Escholtzine and Its Analogs

Correlating Structural Features with Molecular Interaction Profiles

The biological activity of Escholtzine and its analogs is intrinsically linked to their structural characteristics, including the type of alkaloid skeleton, the nature and position of substituents, and stereochemistry. Studies comparing this compound with other alkaloids isolated from Eschscholzia californica and related species have elucidated several key correlations.

This compound belongs to the pavinane class of isoquinoline (B145761) alkaloids. Its activity profile is often compared with other co-occurring alkaloids such as the pavinane californidine (B190724), the aporphine (B1220529) N-methyllaurotetanine, and the protopine-type alkaloid, allocryptopine (B104922).

One significant area of study is the interaction with serotonin (B10506) receptors. Research on the binding capacity of various alkaloids to 5-HT1A receptors revealed that the aporphine alkaloid N-methyllaurotetanine exhibited the highest inhibitory activity, with a Kᵢ value of 85 nM. In contrast, pavinane alkaloids like this compound and californidine showed weaker activity at this receptor. This suggests that the aporphine skeleton, compared to the pavinane skeleton of this compound, is a more favorable scaffold for 5-HT1A receptor binding.

Another important interaction profile is with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. Studies have shown that this compound and allocryptopine exhibit time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19. In contrast, protopine (B1679745), another major alkaloid from the same plant, showed reversible inhibition of CYP2D6 but did not display the same time-dependent inhibition of other CYP enzymes. These differences highlight how variations in the alkaloid core structure (pavinane vs. protopine) influence the mechanism and selectivity of enzyme inhibition.

Furthermore, the influence of specific functional groups has been investigated. In a study assessing the copper-reducing activity of eleven isoquinoline alkaloids, a clear structure-activity relationship emerged based on the presence of hydroxyl groups. Alkaloids with more hydroxyl groups, such as boldine, showed the highest reducing activity. Conversely, alkaloids that lack a hydroxyl group, a category that includes this compound and californidine, demonstrated the lowest activity. This indicates that for this specific chemical interaction, the methylenedioxy groups present in this compound are not effective substitutes for hydroxyl moieties.

CompoundAlkaloid ClassKey Structural FeaturesObserved Molecular Interaction
This compoundPavinanePavinane skeleton, two methylenedioxy groups, N-methyl group. Time-dependent inhibition of CYP3A4, CYP2C9, CYP2C19. Low copper-reducing activity. Low affinity for 5-HT1A receptor.
CalifornidinePavinanePavinane skeleton, one methylenedioxy group, two methoxy (B1213986) groups, N-methyl group. Low copper-reducing activity. Low affinity for 5-HT1A receptor.
N-methyllaurotetanineAporphineAporphine skeleton, hydroxyl and methoxy groups. Highest affinity for 5-HT1A receptor (Kᵢ = 85 nM) among tested analogs.
AllocryptopineProtopineProtopine skeleton with a ten-membered ring. Time-dependent inhibition of CYP3A4, CYP2C9, CYP2C19. Reversible inhibition of CYP2D6.
BoldineAporphineAporphine skeleton, two hydroxyl groups. Highest copper-reducing activity among tested alkaloids.

Identification of Key Pharmacophores for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound and its analogs, different pharmacophoric models can be proposed depending on the biological target.

The core tetracyclic isoquinoline framework, common to this compound, aporphines, and protoberberines, serves as the fundamental scaffold. The specific arrangement of this framework (e.g., the pavinane bridge in this compound) and the nature of its substituents are critical for defining its interactions.

For 5-HT Receptor Affinity: The SAR data points to the aporphine skeleton as a key pharmacophore for 5-HT1A receptor binding, superior to the pavinane structure of this compound. The key features appear to be the specific spatial arrangement of the aromatic rings and the nitrogen atom within the aporphine scaffold, which likely aligns better with the binding site of the 5-HT1A receptor.

For CYP450 Enzyme Inhibition: The pharmacophore for time-dependent CYP inhibition appears to involve the methylenedioxy group. This structural motif is known to be metabolized by CYP enzymes into a reactive intermediate that can covalently bind to the enzyme, leading to irreversible inhibition. Both this compound and allocryptopine, which show time-dependent inhibition, possess methylenedioxy moieties.

For Copper Reduction: The essential pharmacophoric feature for copper-reducing activity is the presence of phenolic hydroxyl groups. The study clearly showed a direct correlation between the number of hydroxyl groups and the potency of copper reduction. this compound, lacking these groups, is inactive in this regard, indicating its methylenedioxy rings are not part of this particular pharmacophore.

Computational Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry provides powerful tools to rationalize and predict the biological activities of compounds like this compound, complementing experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly valuable.

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This model can then be used to predict the activity of new, unsynthesized analogs. While specific QSAR models focused solely on this compound are not widely published, the methodology has been applied to the broader class of phytochemicals to which it belongs. For instance, QSAR evaluations have been used to predict the absorption and toxicity profiles of numerous phytochemicals, including alkaloids. Such studies help in prioritizing compounds for further experimental testing.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a protein), forming a stable complex. researchgate.net This method allows for the visualization of molecular interactions, such as hydrogen bonds and hydrophobic contacts, at the atomic level. mdpi.com

Docking studies on related alkaloids and their targets have provided valuable insights that can be extrapolated to understand this compound's potential interactions. For example, docking studies of various alkaloids with targets like acetylcholinesterase or serotonin receptors have successfully identified key amino acid residues involved in binding and helped to explain observed binding affinities. mdpi.commdpi.com These studies typically show that the stability of the ligand-receptor complex, often quantified by a binding energy score, correlates with experimental activity. mdpi.com For instance, molecular docking of various natural compounds against acetylcholinesterase revealed binding affinities that were consistent with in vitro inhibitory activities. mdpi.com Although a specific docking study for this compound on a major target is not detailed in the provided results, the methodology is standard for this class of molecules. researchgate.netresearchgate.net The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding site, with the best fit ranked by a scoring function. researchgate.net This approach can guide the design of new this compound analogs with enhanced potency or selectivity for a desired target.

Ligand Class / ExampleProtein TargetComputational MethodKey Findings / Predictions
Phytochemicals (including alkaloids)General (e.g., for absorption, toxicity)QSARPredicted absorption and potential for liver toxicity based on chemical structure.
Indole AlkaloidsSerotonin Receptors (5-HT1A, 5-HT2A)Molecular DockingIdentified strong binding affinities and specific hydrogen bond/hydrophobic interactions with receptor active site residues. mdpi.com
Various Alkaloids (Piperine, etc.)Acetylcholinesterase (AChE)Molecular DockingDemonstrated significant binding affinities, sometimes surpassing reference drugs, and identified key interactions within the enzyme's active site. mdpi.com
Thiourea AnalogsDNA Gyrase Subunit BMolecular DockingPredicted good binding interactions compared to a reference compound, guiding the synthesis of new potential antibacterial agents.

Advanced Analytical Methodologies for Escholtzine Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating and analyzing compounds within a mixture. For escholtzine, various chromatographic techniques are utilized to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. moravek.com It offers high resolution and sensitivity, making it ideal for determining the purity of this compound isolates and quantifying their presence in complex matrices such as plant extracts.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the analysis of alkaloids from Eschscholzia californica, a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and phosphoric acid has been successfully employed. Detection methods are crucial for the sensitivity and selectivity of the analysis. Photodiode array (PDA) detectors can be used to assess peak purity, while fluorescence detectors offer enhanced selectivity and lower detection limits for certain alkaloids. For instance, some benzophenanthridine alkaloids can be detected in the picogram range using fluorescence detection.

Table 1: Example of HPLC Parameters for Alkaloid Analysis in Eschscholzia californica

Parameter Condition
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile and 50 mM phosphoric acid
Detection Photodiode Array (PDA) and Fluorescence (e.g., λex 330 nm, λem 570 nm)

| Sample Preparation | Methanolic extraction for intracellular alkaloids, Solid-Phase Extraction (SPE) for culture medium |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile to be vaporized without decomposition. While direct GC analysis of this compound is less common due to its relatively low volatility, derivatization techniques can be employed to increase its volatility, making it amenable to GC analysis. GC can be particularly useful in identifying and quantifying volatile impurities that may be present in this compound extracts. The combination of GC with mass spectrometry (GC-MS) is a highly effective tool for identifying unknown volatile compounds. libretexts.org

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility. It is particularly well-suited for the chiral separation of compounds, which is crucial as different enantiomers of a molecule can have distinct biological activities. In CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers.

For chiral separations, cyclodextrins (CDs) are commonly used as chiral selectors. These cyclic oligosaccharides can form inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility and thus enabling their separation. The choice of the specific cyclodextrin (B1172386) and the experimental conditions, such as pH and buffer concentration, are critical for achieving successful chiral separation. CE offers several advantages for chiral separations, including low consumption of reagents and rapid method development.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orgchromatographyonline.com SFC is considered a "green" technology due to the reduced use of organic solvents. It combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast analysis times.

SFC is particularly advantageous for the separation of chiral compounds and is widely used in the pharmaceutical industry for this purpose. wikipedia.org The technique often provides orthogonal selectivity compared to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve by HPLC. The use of SFC in the analysis of natural products, including alkaloids like this compound, is a growing area of research due to its efficiency and environmentally friendly nature.

Capillary Electrophoresis (CE) for Chiral Separation

Mass Spectrometry (MS) Techniques for Characterization and Detection

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive detection of compounds.

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures. This method allows for the separation of compounds by LC followed by their detection and fragmentation by MS/MS, providing both quantitative data and structural information. researchgate.net

In the context of this compound research, LC-MS/MS is used to identify and quantify alkaloids in plant extracts and biological samples. researchgate.net For instance, an HPLC-ESI-MS/MS (Electrospray Ionization) method has been developed for the analysis of benzo[c]phenanthridine (B1199836) alkaloids in Eschscholtzia californica cell cultures. researchgate.net This method, operating in multiple reaction monitoring (MRM) mode, allows for the specific detection of target alkaloids with high sensitivity, with limits of detection in the range of 0.01-0.79 μg/mL. researchgate.net The fragmentation patterns obtained from MS/MS experiments are crucial for the unambiguous identification of the alkaloids. researchgate.net

Table 2: ESI-MS/MS Parameters for the Detection of Benzo[c]phenanthridine Alkaloids

Compound Observed Mass (m/z) Cone Voltage (V) Selected MRM Transition (m/z) Collision Energy (eV)
Sanguinarine 332.3 56 332.3 → 274.1 30
Chelerythrine 348.5 50 348.5 → 289.6 80

Data adapted from a study on benzo[c]phenanthridine alkaloids. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of this compound and other benzylisoquinoline alkaloids (BIAs). It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with similar nominal masses.

HRMS, often coupled with liquid chromatography (LC), allows for the effective separation and identification of alkaloids from complex plant extracts. Techniques like electrospray ionization (ESI) are commonly used to ionize the basic nitrogen in this compound, preparing it for mass analysis. The use of advanced mass analyzers, such as the Orbitrap, facilitates multistage mass spectrometry (MSn), providing detailed fragmentation data (MS², MS³, etc.) which is invaluable for structural confirmation. This fragmentation analysis, using methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and pulsed Q collision-induced dissociation (PQD), creates a detailed "fingerprint" of the molecule, aiding in its unambiguous identification.

In studies of Eschscholzia californica, LC-MS/MS methods have been developed for the simultaneous analysis of multiple alkaloids, including this compound. researcher.lifenih.gov These methods offer high selectivity and sensitivity, crucial for quantifying the alkaloid content in various commercial herbal products and for studying their metabolic fate. researcher.life

Table 1: HRMS Parameters for Alkaloid Analysis

Parameter Description Relevance to this compound Analysis
Ionization Mode Positive Electrospray Ionization (ESI) Efficiently ionizes the basic nitrogen atom in the this compound structure.
Mass Analyzer Orbitrap, FT/ICR Provides high resolution and mass accuracy for determining elemental composition. nih.gov
Fragmentation Techniques CID, HCD, PQD Generates characteristic fragment ions for structural elucidation and confirmation.

| Separation Technique | Liquid Chromatography (LC) | Separates this compound from other co-occurring alkaloids in complex mixtures. |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique noted for its ability to analyze a wide range of molecules, including alkaloids, directly from tissue sections. While traditionally known for producing singly charged ions, methods have been developed to generate multiply charged ions, extending the mass range and enhancing structural characterization.

MALDI-MS imaging (MALDI-MSI) is particularly significant in plant metabolomics as it allows for the direct visualization of the spatial distribution of metabolites in situ. This technique involves coating a thin tissue section with a matrix that absorbs laser energy, promoting the desorption and ionization of analytes like this compound. The resulting mass spectra are collected across the tissue section, generating an image that maps the location of specific compounds. This provides invaluable insights into where this compound is synthesized and stored within the plant.

The choice of matrix is critical for successful MALDI analysis. mdpi.com Research continues to focus on developing novel matrices to improve ionization efficiency and minimize interference in the low-mass region. mdpi.com

Table 2: Key Aspects of MALDI-MS in this compound Research

Feature Description Application in Plant Science
Ionization Soft ionization via laser desorption from a matrix. Minimizes fragmentation of labile molecules like alkaloids.
Imaging (MSI) Maps the spatial distribution of molecules in tissue sections. Visualizes the localization of this compound in Eschscholzia californica tissues.
Sample Preparation Tissue sectioning and matrix application. Crucial for obtaining high-quality spatial and chemical resolution.

| Reproducibility | Technical and biological reproducibility can be high with standardized protocols. | Ensures reliable and comparable results across different studies and labs. |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed structural and stereochemical analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of organic molecules, including complex alkaloids. researchgate.net It provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) within a molecule, allowing for the determination of its connectivity and three-dimensional structure. researchgate.net

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, piecing together the complete carbon skeleton and the placement of substituents. researchgate.net

NMR is non-destructive and highly reproducible, making it a gold standard for structural verification. researchgate.net It is particularly powerful for identifying novel compounds and for resolving the structures of isomers, which can be challenging with mass spectrometry alone.

Table 3: Common NMR Experiments for this compound Structure Elucidation

NMR Experiment Information Provided
¹H NMR Provides information on the number, environment, and coupling of protons.
¹³C NMR Shows the number and chemical environment of carbon atoms.
COSY Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.
HSQC/HMQC Correlates protons directly to the carbons they are attached to (¹JCH).

| HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH), establishing connectivity across the molecule. |

Circular Dichroism (CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a crucial tool for determining the absolute stereochemistry of chiral molecules like this compound. Chiral molecules interact differently with left and right circularly polarized light, and a CD spectrum plots this difference in absorption as a function of wavelength.

The resulting spectrum, with its characteristic positive or negative peaks (Cotton effects), serves as a unique signature of a molecule's specific three-dimensional arrangement. mdpi.com The absolute configuration of a compound can often be determined by comparing its experimental CD spectrum to that of a known standard or through theoretical calculations. In some cases, exciton (B1674681) coupling theory can be applied when two or more chromophores are present in the molecule, providing a definitive assignment of absolute stereochemistry.

In the study of alkaloids from Eschscholzia californica, CD has been successfully used to determine the absolute stereochemistry of newly isolated pavine (B1216701) alkaloids by interpreting their spectroscopic data. acs.org

UV-Visible and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are versatile techniques used to study the electronic properties of molecules and their interactions with other substances, such as proteins. sciforschenonline.orgresearchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. researchgate.net The resulting spectrum can provide information about the presence of chromophores (light-absorbing groups) in this compound and can indicate the formation of complexes with other molecules, such as serum albumins, by observing changes in the absorption spectrum. sciforschenonline.org

Fluorescence spectroscopy is significantly more sensitive and specific than UV-Vis spectroscopy. biocompare.com It measures the light emitted by a molecule after it has been excited to a higher electronic state. researchgate.net This technique is particularly useful for studying drug-protein binding interactions. For instance, the intrinsic fluorescence of proteins like bovine serum albumin (BSA) can be quenched upon binding with a ligand like this compound. Analyzing this quenching effect can reveal important parameters about the binding interaction, such as binding constants and the number of binding sites.

Table 4: Applications of UV-Vis and Fluorescence Spectroscopy in this compound Research

Technique Principle Application Research Findings
UV-Vis Spectroscopy Measures absorption of light by chromophores. Detection of complex formation; structural change analysis. sciforschenonline.org Can indicate ground-state complex formation between a drug and a protein.

| Fluorescence Spectroscopy | Measures emission of light from an excited state. researchgate.net | Studying drug-protein interactions; quantification in mixtures. biocompare.com | Can determine binding constants, binding sites, and quenching mechanisms (static/dynamic). sciforschenonline.org |

Future Directions and Emerging Research Avenues for Escholtzine

Exploration of Novel Molecular Targets beyond Established Interactions

Research into the biological activity of escholtzine has identified several molecular targets. Studies have shown that it interacts with cytochrome P450 enzymes, specifically exhibiting time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19. biocrick.com Additionally, it has been reported to bind to serotonin (B10506) 5-HT1A receptors and shows moderate displacement activity at cannabinoid (CB2) and opioid (κ and µ) receptors.

However, the search for its biological effects is expanding to novel targets through modern screening techniques. A notable emerging area is the use of in silico or virtual screening to predict interactions with new protein targets. In one such study, high-throughput virtual screening (HTVS) was used to assess this compound's potential as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus. f1000research.com The study found that this compound could dock into the active site of the protease, forming hydrogen bonds with key amino acid residues, suggesting a potential antiviral activity that warrants further experimental validation. f1000research.comnih.gov This represents a significant shift from its known neurological and metabolic targets to the field of infectious disease.

Target Class Specific Target(s) Observed or Predicted Interaction Source(s)
Metabolic Enzymes Cytochrome P450 (CYP3A4, CYP2C9, CYP2C19)Time-dependent inhibition
Neuroreceptors Serotonin 5-HT1A, Cannabinoid CB2, Opioid (κ, µ)Receptor binding and displacement
Viral Proteases SARS-CoV-2 Main Protease (Mpro)In silico prediction of inhibitory binding f1000research.comnih.gov

Development of Advanced Synthetic Routes for Complex Analogs

The chemical synthesis of pavine (B1216701) alkaloids like this compound and their analogs is crucial for enabling further pharmacological studies and for creating novel compounds with potentially enhanced properties. While the total synthesis of many complex alkaloids remains a challenge, modern synthetic organic chemistry provides powerful tools. wikipedia.org Research in this area focuses on developing concise and enantioselective routes.

Although specific reports on the synthesis of a wide range of complex this compound analogs are limited, strategies developed for structurally related alkaloids provide a clear roadmap. For instance, the total synthesis of isopavine alkaloids, which share a similar tetracyclic core, has been achieved using key steps such as iridium-catalyzed asymmetric hydrogenation to establish stereochemistry and an intramolecular Pictet-Spengler reaction to construct the core skeleton. researchgate.net Similarly, the synthesis of the pavine alkaloid thalimonine has been reported. crossref.org These routes often draw inspiration from the natural biosynthetic pathway, for example, by mimicking key cyclization events like the Grewe cyclization used in morphinan (B1239233) synthesis. wikipedia.org Future work will likely focus on adapting these advanced catalytic and stereoselective methods to produce this compound and its designed analogs efficiently, allowing for systematic structure-activity relationship (SAR) studies.

High-Throughput Screening Methodologies for New Biological Activities (non-clinical)

To uncover new, non-clinical biological activities for this compound, high-throughput screening (HTS) methodologies are indispensable. These methods allow for the rapid testing of a compound against a large number of biological targets. Two primary approaches are used: whole-cell-based assays, which identify compounds with intrinsic activity in a cellular context, and target-based assays, which screen for interaction with a specific protein or enzyme.

A powerful and increasingly common HTS methodology is high-throughput virtual screening (HTVS), which uses computational docking to predict the binding of a ligand like this compound to a library of protein structures. f1000research.com This approach is cost-effective and can rapidly identify potential hits for further experimental testing. f1000research.com Beyond virtual screening, analytical techniques are being adapted for rapid profiling. HPLC-based methods, for example, are used for the high-throughput screening and quantification of the major alkaloids produced in Eschscholzia californica cell cultures, enabling the optimization of culture conditions for higher yields of specific compounds.

Chemoenzymatic Synthesis Approaches leveraging Biosynthetic Insights

Chemoenzymatic synthesis is a powerful emerging strategy that combines the strengths of traditional chemical synthesis with the high selectivity of biological catalysts (enzymes). This approach is particularly promising for complex molecules like this compound, as it can simplify reaction pathways and improve yields and stereoselectivity.

This field directly leverages insights from the BIA biosynthetic pathway. For example, the enzyme norcoclaurine synthase (NCS), which catalyzes the first committed step in BIA biosynthesis, has been used in one-pot chemoenzymatic cascades to produce various tetrahydroisoquinoline alkaloids. Similarly, the berberine (B55584) bridge enzyme (BBE), which is found in E. californica and creates a key carbon-carbon bond in related alkaloids, represents another biocatalyst that could be integrated into synthetic routes. By using enzymes like NCS or BBE, or engineered variants thereof, to perform difficult stereoselective steps, chemists can more efficiently construct the core structure of this compound, which can then be modified using traditional chemical reactions. This hybrid approach holds great potential for the scalable and efficient production of this compound and its analogs.

Comparative "-omics" Studies in Eschscholzia Species for Alkaloid Profiling

The integration of multiple "-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of plant specialized metabolism. oup.com For Eschscholzia, these approaches are critical for mapping out alkaloid diversity and understanding its genetic and environmental regulation.

Comparative genomics, for instance, has utilized the draft genome of E. californica to compare its gene content with other plants, revealing the enrichment of specific gene families (e.g., certain cytochrome P450s) involved in BIA biosynthesis. researchmap.jp Comparative transcriptomics can pinpoint which genes are active in specific tissues (e.g., leaves vs. roots) or under certain conditions (e.g., following elicitor treatment), helping to link genes to the production of specific alkaloids like this compound. researchmap.jp

Furthermore, proteomics studies have compared the protein profiles of E. californica cell cultures that produce low versus high levels of alkaloids, identifying differentially abundant enzymes in both primary and secondary metabolism that support enhanced production. Finally, metabolomics provides a direct snapshot of the alkaloids and other metabolites present in the plant, which, when correlated with transcriptomic and genomic data, allows for powerful gene-to-metabolite association studies. oup.com These integrated "-omics" approaches are essential tools for discovering the remaining biosynthetic genes for this compound and for understanding how its production is regulated within the complex metabolic network of the plant.

Q & A

Q. Methodological Answer :

  • Analytical Techniques : Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for precise identification, comparing retention times and mass spectra against authenticated standards .
  • Validation : Perform spike-and-recovery experiments to assess extraction efficiency and matrix effects. Include triplicate measurements to ensure reproducibility .
  • Reference Materials : Cross-validate findings with published spectral databases (e.g., NIST Chemistry WebBook) and primary literature on alkaloid characterization .

Basic Question: What experimental controls are critical for isolating this compound from co-occurring alkaloids?

Q. Methodological Answer :

  • Chromatographic Controls : Employ gradient elution protocols with C18 columns, adjusting pH and solvent polarity to separate this compound from structurally similar compounds (e.g., isoquinoline derivatives) .
  • Negative Controls : Use plant material known to lack this compound to rule out false positives from secondary metabolites .
  • Statistical Controls : Apply ANOVA to assess variability between batches, ensuring p < 0.05 for significance .

Advanced Question: How can contradictory data on this compound’s bioactivity be resolved across studies?

Q. Methodological Answer :

  • Systematic Review Framework : Follow PRISMA guidelines to aggregate data, evaluating study quality via the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Bias Mitigation : Compare experimental designs for differences in cell lines (e.g., HEK293 vs. HeLa), dosage ranges, and exposure times. Use meta-regression to identify confounding variables .
  • Replication Studies : Reproduce key experiments under standardized conditions (e.g., ISO/IEC 17025) to isolate methodological inconsistencies .

Advanced Question: What strategies optimize this compound’s synthetic yield in heterologous expression systems?

Q. Methodological Answer :

  • Genetic Engineering : Use CRISPR-Cas9 to knockout competing pathways in host organisms (e.g., Saccharomyces cerevisiae), redirecting metabolic flux toward this compound precursors .
  • Fermentation Optimization : Apply response surface methodology (RSM) to model variables like pH, temperature, and aeration rates. Validate with central composite designs .
  • Analytical Validation : Monitor intermediates via LC-NMR to confirm biosynthetic fidelity and quantify titers using external calibration curves .

Advanced Question: How should researchers address discrepancies in this compound’s reported pharmacokinetic properties?

Q. Methodological Answer :

  • In Silico Modeling : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to predict binding affinities and compare with in vitro assays .
  • Cross-Species Validation : Test absorption, distribution, metabolism, and excretion (ADME) in multiple animal models (e.g., murine vs. primate) to identify species-specific factors .
  • Dose-Response Curves : Apply Hill equation modeling to quantify EC50 values, ensuring consistency with published pharmacokinetic parameters .

Basic Question: What ethical guidelines apply to this compound research involving animal models?

Q. Methodological Answer :

  • Institutional Oversight : Adhere to ARRIVE 2.0 guidelines for experimental design, ensuring approval from ethics committees (e.g., IACUC) .
  • 3R Compliance : Prioritize Replacement (in vitro models), Reduction (statistical power analysis), and Refinement (non-invasive monitoring) .
  • Data Transparency : Publish raw datasets in repositories like Figshare to enable independent verification .

Advanced Question: How can cross-disciplinary approaches enhance this compound’s pharmacological profiling?

Q. Methodological Answer :

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map this compound’s interaction networks in disease pathways .
  • Collaborative Frameworks : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure joint studies with computational biologists and clinicians .
  • Machine Learning : Train neural networks on PubChem data to predict off-target effects and synergies with existing therapeutics .

Tables for Key Methodological Comparisons

Parameter HPLC-MS LC-NMR CRISPR-Cas9
Sensitivity (LOD)0.1 ng/mL10 ng/mLN/A
ThroughputHighLowModerate
Application in this compoundQuantificationStructural IDPathway Engineering

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.